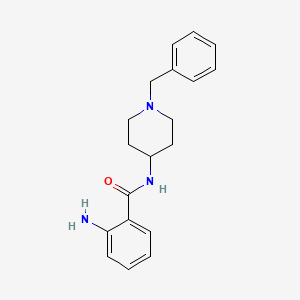

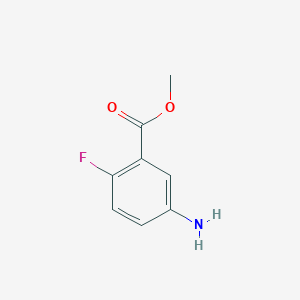

2-amino-N-(1-benzylpiperidin-4-yl)benzamide

Overview

Description

Scientific Research Applications

Antioxidant Activity

2-amino-N-(1-benzylpiperidin-4-yl)benzamide: and its derivatives have been studied for their antioxidant properties . These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity is measured through assays like the total antioxidant capacity and metal chelating activity. This application is significant in the development of treatments for diseases caused by oxidative stress, such as neurodegenerative disorders .

Antibacterial Properties

Benzamide compounds, including 2-amino-N-(1-benzylpiperidin-4-yl)benzamide , have shown antibacterial activities against various strains of bacteria. This includes both gram-positive and gram-negative bacteria. The mechanism of action often involves the disruption of bacterial cell wall synthesis or protein function, making these compounds potential candidates for new antibiotic drugs .

Anti-inflammatory and Analgesic Effects

Research has indicated that benzamide derivatives can exhibit anti-inflammatory and analgesic effects . These properties make them useful in the development of new medications for the treatment of pain and inflammation-related conditions, such as arthritis and other chronic pain disorders .

Antitumor and Anticancer Potential

Some benzamide derivatives have been explored for their antitumor and anticancer potential . They may work by inhibiting cancer cell growth and inducing apoptosis (programmed cell death). This application is crucial in the ongoing search for more effective cancer therapies .

Industrial Applications

Beyond medical applications, benzamide compounds like 2-amino-N-(1-benzylpiperidin-4-yl)benzamide are used in various industrial sectors . This includes the plastic and rubber industry, where they may serve as stabilizers or accelerators in the manufacturing process. Additionally, they are used in the paper industry and agriculture, potentially as pesticides or growth regulators .

Drug Discovery and Development

The structural versatility of benzamide compounds allows them to be used extensively in drug discovery and development . They serve as key intermediates in the synthesis of more complex molecules. Their pharmacological properties are harnessed to create a wide range of therapeutic agents, from antipsychotics to cholesterol-lowering drugs .

Mechanism of Action

Target of Action

The primary target of 2-amino-N-(1-benzylpiperidin-4-yl)benzamide is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential co-receptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 2-amino-N-(1-benzylpiperidin-4-yl)benzamide with the CCR5 receptor affects the HIV-1 entry process . By acting as a CCR5 antagonist, the compound prevents the entry of HIV-1 into cells, thereby inhibiting the progression of the infection .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for the virus’s entry process . This action could potentially slow the progression of HIV-1 infection and improve response to treatment .

properties

IUPAC Name |

2-amino-N-(1-benzylpiperidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c20-18-9-5-4-8-17(18)19(23)21-16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14,20H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFWKHFZIDWDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

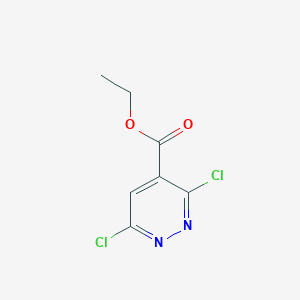

C1CN(CCC1NC(=O)C2=CC=CC=C2N)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(1-benzylpiperidin-4-yl)benzamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)

![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)